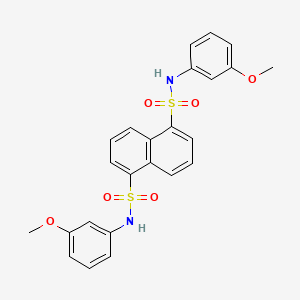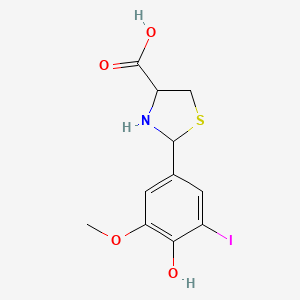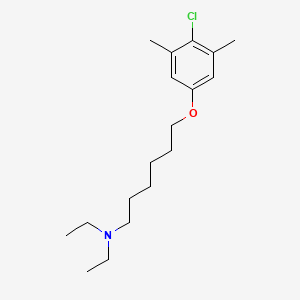
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes.
Mécanisme D'action
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine binds selectively to beta-3 adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the activation of thermogenic and lipolytic pathways.
Biochemical and Physiological Effects:
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to increase energy expenditure and stimulate thermogenesis in brown adipose tissue, leading to increased calorie burning and weight loss. It has also been shown to increase lipolysis and reduce fat accumulation in adipose tissue, as well as improve glucose homeostasis and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in experimental settings. However, its potency and efficacy can vary depending on the species and tissue being studied, and it may not accurately reflect the effects of endogenous beta-3 adrenergic receptor activation in vivo.
Orientations Futures
There are several future directions for research on 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine and beta-3 adrenergic receptor agonists. These include further investigation of their therapeutic potential in the treatment of obesity, diabetes, and other metabolic disorders, as well as exploration of their effects on other physiological processes such as cardiovascular function and bone metabolism. Additionally, there is a need for the development of more selective and potent beta-3 adrenergic receptor agonists that can be used in clinical settings.
Méthodes De Synthèse
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with diethylamine, followed by the addition of 1-bromo-hexane. The final product is purified using column chromatography.
Applications De Recherche Scientifique
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been widely used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and glucose homeostasis. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO/c1-5-20(6-2)11-9-7-8-10-12-21-17-13-15(3)18(19)16(4)14-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTRWXTVXYZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
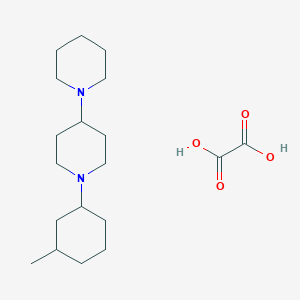
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
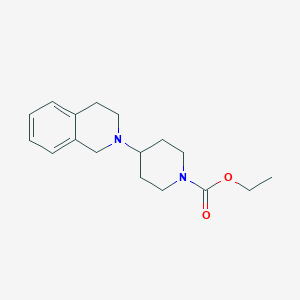
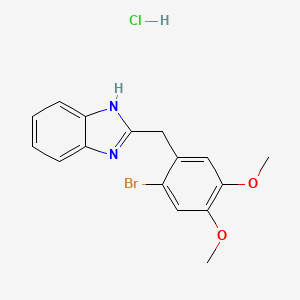
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
